Regioisomeric Identity and Synthetic Utility
The compound is defined by the specific placement of the chlorine atom at the 6-position of the pyrazinone ring, which distinguishes it from its 5-chloro regioisomer (CAS 105985-18-0). This regioisomeric difference is not trivial; it dictates the vector and electronics of subsequent derivatizations, such as palladium-catalyzed cross-couplings. Literature on pyrazinone synthesis highlights that the position of halogen substitution (e.g., 3-chloro vs. 5-bromo) is a critical determinant for successful Suzuki and Heck reactions, enabling access to distinct arrays of 3- and 5-substituted pyrazinone products [1]. The 6-chloro isomer provides a unique substitution pattern for creating molecular diversity not accessible from the 5-chloro alternative.
| Evidence Dimension | Regiochemistry of Chlorine Substitution |
|---|---|
| Target Compound Data | Chlorine at position 6 (CAS 105985-19-1) |
| Comparator Or Baseline | 5-Chloro-3-methylpyrazin-2(1H)-one (CAS 105985-18-0), chlorine at position 5 |
| Quantified Difference | Distinct regioisomer; leads to different product outcomes in cross-coupling reactions |
| Conditions | Structural identity verified by InChIKey and spectroscopic methods; synthetic utility inferred from class behavior of chloropyrazinones |
Why This Matters
Procuring the correct regioisomer is essential for reproducibility in synthetic routes; using the 5-chloro isomer will produce a different set of derivative compounds, invalidating the intended chemical series.
- [1] New routes for the synthesis of 3- and 5-substituted 2(1H)-pyrazinones. (2004). Tetrahedron Letters, 45(14), 2907-2910. DOI: 10.1016/j.tetlet.2004.01.017. View Source
